N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.75 g/mol. This compound has been widely researched in the scientific community for its various applications and properties.
Preparation Methods
The synthesis of N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of N-methyl-2-pyrrolidinecarboxamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt.
Chemical Reactions Analysis
N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form primary amines.
Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its potential therapeutic effects .
Comparison with Similar Compounds
N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride can be compared with other similar compounds such as:
N-Benzyl-2-pyrrolidinecarboxamide: Lacks the methyl group on the nitrogen atom.
N-Methyl-2-pyrrolidinecarboxamide: Lacks the benzyl group.
N-Benzyl-N-methyl-2-pyrrolidinecarboxylate: Contains an ester group instead of an amide group.
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
N-benzyl-N-methylpyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-15(10-11-6-3-2-4-7-11)13(16)12-8-5-9-14-12;/h2-4,6-7,12,14H,5,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUANMLNNYDIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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